molecular formula C9H10N2O2S B1620894 3-(4-Amino-benzenesulfonyl)-propionitrile CAS No. 84362-27-6

3-(4-Amino-benzenesulfonyl)-propionitrile

Cat. No. B1620894
CAS RN: 84362-27-6
M. Wt: 210.26 g/mol
InChI Key: FOYCHQIYZYGFJU-UHFFFAOYSA-N
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Description

3-(4-Amino-benzenesulfonyl)-propionitrile, also known as ABSPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABSPN is a sulfonamide derivative that contains both an amino and nitrile functional group, making it a versatile compound for various chemical reactions.

Mechanism Of Action

The mechanism of action of 3-(4-Amino-benzenesulfonyl)-propionitrile is not well understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 3-(4-Amino-benzenesulfonyl)-propionitrile has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. 3-(4-Amino-benzenesulfonyl)-propionitrile has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.

Biochemical And Physiological Effects

3-(4-Amino-benzenesulfonyl)-propionitrile has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-(4-Amino-benzenesulfonyl)-propionitrile has been shown to reduce blood glucose levels and improve insulin sensitivity, making it a potential treatment for diabetes. 3-(4-Amino-benzenesulfonyl)-propionitrile has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(4-Amino-benzenesulfonyl)-propionitrile is its versatility as a building block for various organic compounds. 3-(4-Amino-benzenesulfonyl)-propionitrile is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, 3-(4-Amino-benzenesulfonyl)-propionitrile has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3-(4-Amino-benzenesulfonyl)-propionitrile. One potential direction is the development of new drugs based on 3-(4-Amino-benzenesulfonyl)-propionitrile as a lead compound. Another potential direction is the synthesis of new metal sulfonate complexes using 3-(4-Amino-benzenesulfonyl)-propionitrile as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Amino-benzenesulfonyl)-propionitrile and its potential applications in various fields.

Scientific Research Applications

3-(4-Amino-benzenesulfonyl)-propionitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(4-Amino-benzenesulfonyl)-propionitrile has been shown to have potential as a lead compound for the development of new drugs targeting various diseases such as cancer, diabetes, and Alzheimer's disease. 3-(4-Amino-benzenesulfonyl)-propionitrile has also been used as a building block for the synthesis of various organic compounds such as amino acids and peptides. In materials science, 3-(4-Amino-benzenesulfonyl)-propionitrile has been used as a precursor for the synthesis of various metal sulfonate complexes with potential applications in catalysis and gas storage.

properties

IUPAC Name

3-(4-aminophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYCHQIYZYGFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364837
Record name 3-(4-Amino-benzenesulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-benzenesulfonyl)-propionitrile

CAS RN

84362-27-6
Record name 3-(4-Amino-benzenesulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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